molecular formula C17H26N2O3 B3934891 N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide

N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide

Cat. No.: B3934891
M. Wt: 306.4 g/mol
InChI Key: OOYPBUJNXUHTPP-UHFFFAOYSA-N
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Description

N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide is an organic compound characterized by the presence of a nitro group, three isopropyl groups, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide typically involves the nitration of a precursor compound followed by acylation. One common method involves the nitration of 3,4,6-tri(propan-2-yl)phenylamine using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors may also be explored to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-[2-amino-3,4,6-tri(propan-2-yl)phenyl]acetamide.

    Substitution: Formation of various substituted acetamide derivatives.

    Oxidation: Formation of alcohols or ketones depending on the specific oxidizing agent used.

Scientific Research Applications

N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The acetamide group may facilitate binding to specific enzymes or receptors, modulating their activity. The isopropyl groups contribute to the compound’s hydrophobicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide can be compared with other nitro-substituted acetamides and phenyl derivatives:

    N-[2-nitro-4,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with fewer isopropyl groups, leading to different chemical and biological properties.

    N-[2-nitro-3,4,6-trimethylphenyl]acetamide: Methyl groups instead of isopropyl groups, affecting the compound’s steric and electronic properties.

    N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]benzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-[2-nitro-3,4,6-tri(propan-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-9(2)13-8-14(10(3)4)16(18-12(7)20)17(19(21)22)15(13)11(5)6/h8-11H,1-7H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPBUJNXUHTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1C(C)C)[N+](=O)[O-])NC(=O)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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